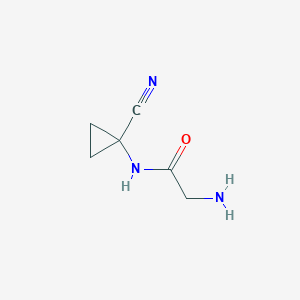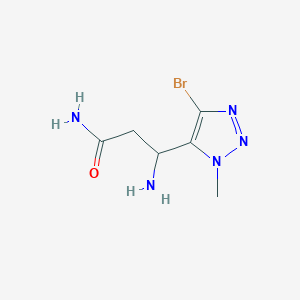![molecular formula C8H10BrNOS B13301294 3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
3-[(4-Bromothiophen-2-yl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromothiophen-2-yl)methoxy]azetidine: is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . This compound features an azetidine ring substituted with a bromothiophene moiety and a methoxy group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 4-bromothiophen-2-ylmethanol with azetidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(4-Bromothiophen-2-yl)methoxy]azetidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on cellular processes. It may serve as a building block for designing molecules with potential biological activity.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromothiophene moiety suggests potential interactions with sulfur-containing biomolecules, while the azetidine ring may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-[(4-Bromothiophen-2-yl)oxy]azetidine
- 1-(5-Bromothiophen-2-yl)-3-(methoxy-d3)azetidine-2,2,3,4,4-d5
Comparison:
- 3-[(4-Bromothiophen-2-yl)methoxy]azetidine vs. 3-[(4-Bromothiophen-2-yl)oxy]azetidine : The primary difference lies in the substituent on the azetidine ring. The methoxy group in the former may confer different electronic and steric properties compared to the oxy group in the latter.
- This compound vs. 1-(5-Bromothiophen-2-yl)-3-(methoxy-d3)azetidine-2,2,3,4,4-d5 : The deuterated version of the compound may exhibit different pharmacokinetic properties due to the presence of deuterium atoms, which can influence metabolic stability and distribution.
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject for scientific research.
Propiedades
Fórmula molecular |
C8H10BrNOS |
|---|---|
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
3-[(4-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2 |
Clave InChI |
DRSRMBBOGWAVML-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
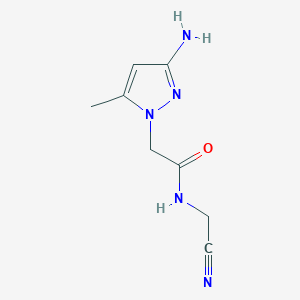
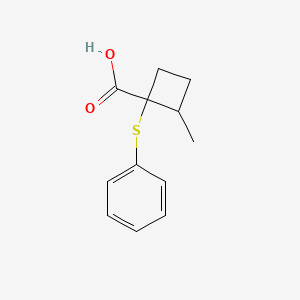
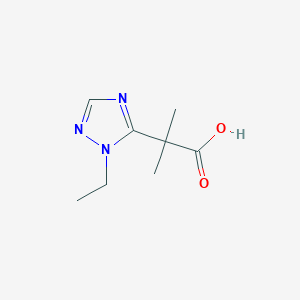
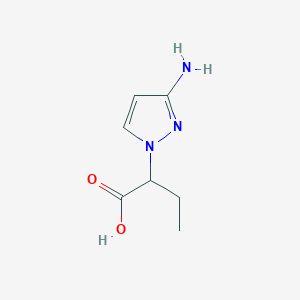
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
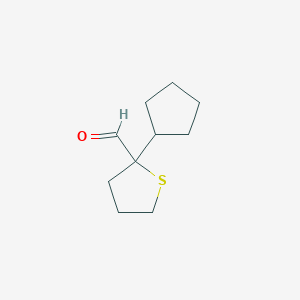
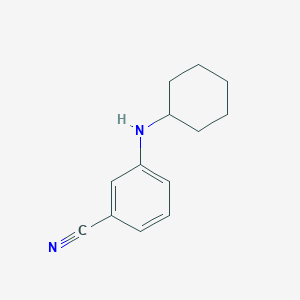
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
